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Compound of Interest

Compound Name:
7-Chloro-5-fluoroquinazolin-2-

amine

Cat. No.: B8136949 Get Quote

Executive Summary
Feature

7-Chloro-5-
fluoroquinazolin-2-amine

Gefitinib (Iressa)

Role
Synthetic Intermediate /

Pharmacophore Fragment

Clinical Drug (First-generation

EGFR-TKI)

Primary Target
Precursor for ERK/Kinase

Inhibitors
EGFR (L858R, Exon 19 Del)

Core Scaffold
2-Amino-5-fluoro-7-

chloroquinazoline

4-Anilino-6,7-

dialkoxyquinazoline

Molecular Weight ~197.6 g/mol 446.9 g/mol

Key Substituent
5-Fluoro (Electronic

modulation of core)

3-Chloro-4-fluoroanilino

(Hydrophobic pocket binding)

Clinical Status
Research Reagent / Building

Block
FDA Approved (NSCLC)

Structural & Mechanistic Analysis
The Scaffold Divergence
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The fundamental difference lies in the substitution pattern of the quinazoline ring, which

dictates the binding mode within the ATP pocket of the kinase.

Gefitinib (4-Anilinoquinazoline):

Binding Mode: The N1 nitrogen accepts a hydrogen bond from Met793 in the EGFR hinge

region.[1] The 4-anilino group projects into the hydrophobic back-pocket, essential for

high-affinity binding.

Optimization: The 6,7-dialkoxy "tail" (morpholine) points towards the solvent front,

improving solubility and pharmacokinetic properties.

7-Chloro-5-fluoroquinazolin-2-amine (2-Aminoquinazoline):

Binding Mode: The 2-amino group typically serves as a hydrogen bond donor/acceptor

system distinct from the 4-anilino series.

The "5-Fluoro" Effect: The fluorine at position 5 is a strategic substitution. It exerts an

electron-withdrawing effect that lowers the pKa of the ring nitrogens, potentially altering

the hydrogen bond strength with the kinase hinge. This is often used in Fragment-Based

Drug Design (FBDD) to tune metabolic stability and selectivity against off-target kinases.

Visualization of Structural Logic

Fragment: 7-Chloro-5-fluoroquinazolin-2-amine Drug: Gefitinib

Core: Quinazoline Ring
Pos 2: -NH2 (Amine)

Pos 5: -F (Electronic Tuning)
Pos 7: -Cl (Handle for Coupling)

Core: Quinazoline Ring
Pos 4: -NH-Ar (Hydrophobic Pocket)

Pos 6,7: Solubilizing Tails
Target: EGFR ATP Site

 Structural Evolution
(Fragment to Lead)
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Figure 1: Structural evolution from a raw scaffold (CFQA) to a functionalized drug (Gefitinib).

Note the complexity increase required for clinical efficacy.
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Efficacy Comparison: Experimental Data
Biological Activity Profile
Directly comparing the efficacy of an intermediate to a drug reveals the importance of the "tail"

and "head" groups added during synthesis.

Parameter
7-Chloro-5-
fluoroquinazolin-2-amine

Gefitinib

EGFR IC50 (Cell-free)
> 10,000 nM

(Predicted/Inactive)*
0.4 - 0.5 nM [1]

Cellular IC50 (A431) N/A (Low permeability/potency) ~20 - 80 nM

Kinase Selectivity
Low (Promiscuous binder at

high conc.)

High (Specific to EGFR

wt/mutants)

Metabolic Stability High (Stable intermediate)
Moderate (CYP3A4/2D6

substrate)

*Note: The 2-amine scaffold alone lacks the hydrophobic interactions provided by the anilino

group in Gefitinib, rendering it effectively inactive against EGFR unless further derivatized.

Synthetic Utility (The "Hidden" Efficacy)
While CFQA is not a drug itself, its "efficacy" lies in its ability to be converted into potent

inhibitors for other targets, such as ERK (Extracellular Signal-Regulated Kinase).

Reaction Pathway: The 7-chloro position serves as a "handle" for Suzuki-Miyaura coupling or

Buchwald-Hartwig amination, allowing researchers to attach specific aryl groups that define

the drug's target.

Patent Evidence: US Patent 9,187,462 B2 cites this specific amine (Compound 82a) as a

key intermediate in synthesizing ERK inhibitors with IC50s < 10 nM [2].

Experimental Protocols
Protocol A: Derivatization of CFQA (Synthesis Workflow)
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Objective: Convert the inactive 7-Chloro-5-fluoroquinazolin-2-amine fragment into a potential

kinase inhibitor.

Reactants:

Substrate: 7-Chloro-5-fluoroquinazolin-2-amine (1.0 eq).

Coupling Partner: Aryl boronic acid (1.2 eq) [Targeting Specificity].

Catalyst: Pd(dppf)Cl2 (5 mol%).

Base: Cs2CO3 (3.0 eq).

Procedure:

Dissolve reactants in 1,4-dioxane/water (4:1).

Degas with Nitrogen for 10 mins.

Heat to 90°C for 12 hours under inert atmosphere.

Validation: Monitor by LC-MS for the disappearance of the Cl-isotope pattern (M/M+2 ratio

of 3:1).

Outcome: Replacement of the 7-Cl with an aryl group creates the hydrophobic tail necessary

for kinase pocket occupancy.

Protocol B: Comparative Kinase Inhibition Assay (FRET-
based)
Objective: Quantify the IC50 difference between the fragment and the drug.

Reagents: Recombinant EGFR (L858R), FRET peptide substrate, ATP (at Km).

Setup:

Gefitinib Control: Serial dilution 10 µM to 0.1 nM.
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CFQA Sample: Serial dilution 100 µM to 100 nM (Higher range due to lower potency).

Measurement:

Incubate compound with kinase for 60 mins.

Add ATP/Substrate mix.

Read Fluorescence (Ex 340nm / Em 620nm & 665nm).

Data Analysis:

Plot % Inhibition vs. Log[Concentration].

Expectation: Gefitinib yields a sigmoidal curve with IC50 < 1 nM. CFQA will likely show a

flat line or weak inhibition only at >50 µM, validating the need for structural optimization.
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Figure 2: Functional divergence. Gefitinib directly targets EGFR. CFQA is inactive until

chemically transformed into a derivative (often targeting downstream kinases like ERK).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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